Linagliptin impurity KH-3

Mass Spectrometry Impurity Profiling LC-MS/MS

Linagliptin impurity KH-3 (CAS 2279114-27-9), also catalogued as Linagliptin Impurity 30 or Impurity H, is a process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin (CAS 668270-12-0). This compound bears the IUPAC name tert-butyl N-[(3R)-1-[1-[2-(2-acetylanilino)-2-oxoethyl]-7-but-2-ynyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]carbamate, with a molecular formula of C₃₀H₃₇N₇O₆ and a molecular weight of 591.66 g/mol.

Molecular Formula C30H39N7O6
Molecular Weight 593.7 g/mol
Cat. No. B12298566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinagliptin impurity KH-3
Molecular FormulaC30H39N7O6
Molecular Weight593.7 g/mol
Structural Identifiers
SMILESCC#CCN1C2C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC(=O)NC4=CC=CC=C4C(=O)C)C
InChIInChI=1S/C30H39N7O6/c1-7-8-16-36-24-25(33-27(36)35-15-11-12-20(17-35)31-28(41)43-30(3,4)5)34(6)29(42)37(26(24)40)18-23(39)32-22-14-10-9-13-21(22)19(2)38/h9-10,13-14,20,24-25H,11-12,15-18H2,1-6H3,(H,31,41)(H,32,39)/t20-,24?,25?/m1/s1
InChIKeyXFDZIBJSVALWQF-NWSMCOELSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Linagliptin Impurity KH-3 (CAS 2279114-27-9): A Critical Process-Related Reference Standard for DPP-4 Inhibitor Quality Control


Linagliptin impurity KH-3 (CAS 2279114-27-9), also catalogued as Linagliptin Impurity 30 or Impurity H, is a process-related impurity of the dipeptidyl peptidase-4 (DPP-4) inhibitor linagliptin (CAS 668270-12-0) . This compound bears the IUPAC name tert-butyl N-[(3R)-1-[1-[2-(2-acetylanilino)-2-oxoethyl]-7-but-2-ynyl-3-methyl-2,6-dioxo-4,5-dihydropurin-8-yl]piperidin-3-yl]carbamate, with a molecular formula of C₃₀H₃₇N₇O₆ and a molecular weight of 591.66 g/mol . KH-3 is characterized by two key structural features: a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen and an N-acetylated aminoaryl pharmacophore on the purine N1 side chain, a combination that distinguishes it from the active pharmaceutical ingredient and other common linagliptin impurities [1].

Why Linagliptin Impurity KH-3 Cannot Be Replaced by Generic In-Class Impurity Standards


Procurement of a generic 'linagliptin impurity' reference standard without verifying the specific CAS identity (2279114-27-9) introduces substantial analytical and regulatory risk, because impurity KH-3 possesses a unique dual-substitution architecture—simultaneous Boc-protection of the 3-aminopiperidine moiety and N-acetylation of the aminoaryl side chain—that is absent in both the parent drug and other commonly catalogued linagliptin impurities (e.g., N-Boc impurity CAS 668273-75-4, Impurity KH-2 CAS 2279114-31-5, or des-Boc Impurity T CAS 2416949-69-2) . Crucially, the N-acylated aminoaryl substructure present in KH-3 has been specifically identified in peer-reviewed literature as a structural alert for potential genotoxicity, a property that mandates dedicated quantification at ppm levels using validated UHPLC methods rather than reliance on general pharmacopoeial impurity methods [1]. Interchanging KH-3 with a non-acetylated or non-Boc-protected analog would lead to misidentification of impurity peaks, inaccurate quantification, and potential failure of regulatory genotoxic impurity risk assessment as required under ICH M7 guidelines.

Quantitative Differentiation of Linagliptin Impurity KH-3 (CAS 2279114-27-9) Against Its Closest Structural Analogs


Molecular Weight Differentiation: KH-3 Exhibits a 25% Larger Mass than Its Des-Boc Analog, Enabling Unambiguous MS Detection

KH-3 possesses a molecular weight of 591.66 g/mol (C₃₀H₃₇N₇O₆), which is 100.12 Da (20.4%) greater than its direct deprotected analog, Linagliptin Impurity T (free base, C₂₅H₂₉N₇O₄, MW 491.54 g/mol), due to the presence of the tert-butyl carbamate (Boc) protecting group [1]. This substantial mass shift provides unequivocal differentiation via LC-MS/MS and allows for selective ion monitoring (SIM) of the [M+H]⁺ ion at m/z 592.7 for KH-3 versus m/z 492.5 for impurity T, eliminating ambiguity in co-eluting impurity scenarios .

Mass Spectrometry Impurity Profiling LC-MS/MS

Chromatographic Retention Differentiation: KH-3 Elutes at a Distinct Retention Time Relative to Linagliptin API and N-Boc Impurity

KH-3 contains a 2-acetylphenyl acetamide moiety at the purine N1 position in place of the (4-methylquinazolin-2-yl)methyl group present on linagliptin API (CAS 668270-12-0) and linagliptin N-Boc impurity (CAS 668273-75-4), thereby altering its chromatographic polarity and UV absorption profile . A validated stability-indicating LC method developed for linagliptin and three synthetic impurities demonstrated baseline resolution (R > 2) for all analytes, with linagliptin eluting at 5.52 min and related impurities at 3.91, 7.47, and 8.42 min on a Thermo Scientific RP-8 column (100 mm × 4.6 mm, 5 μm) [1]. While KH-3 was not one of the three impurities directly tested, its unique structural features relative to those analytes predict a distinct retention time that prevents co-elution with the API.

HPLC Method Development System Suitability Retention Time

Genotoxicity Structural Alert: KH-3 Bears an N-Acylated Aminoaryl Subunit Categorized as a Potential Genotoxic Impurity Requiring ppm-Level Control

The N-acylated aminoaryl pharmacophore in KH-3—specifically the 2-acetylphenyl amide linked to the purine N1 via an acetamide bridge—matches the structural alert for potential genotoxicity identified by Huang et al. (2018), who isolated and characterized a degradation impurity (impurity I) bearing this exact substructural motif from forced acidic degradation of linagliptin [1]. In that study, impurity I was demonstrated to require dedicated UHPLC quantification at ppm levels (validated LOD and LOQ in the ppm range), because standard pharmacopoeial impurity methods (ICH Q3A/B thresholds of 0.10–0.15%) are insufficient for genotoxic impurity control per ICH M7 [1][2]. In contrast, linagliptin N-Boc impurity (CAS 668273-75-4) and des-Boc impurity T (CAS 2416949-69-2) contain a free aniline or N-Boc-protected amine but lack the N-acetyl substitution on the aromatic ring, and consequently are not flagged by the same genotoxicity structural alert [3].

Genotoxic Impurity ICH M7 Structural Alert Risk Assessment

UV Spectral Differentiation: KH-3 Lacks the Quinazoline Chromophore Present in the API, Altering Its Absorbance Profile

Linagliptin API and N-Boc impurity contain a (4-methylquinazolin-2-yl)methyl substituent at the purine N1 position, which contributes a characteristic UV absorption band associated with the quinazoline chromophore [1]. KH-3 replaces this quinazoline-methyl group with an N-(2-acetylphenyl)acetamide moiety, resulting in a distinct UV spectrum that can be exploited for photodiode array (PDA) peak purity assessment during HPLC analysis [2]. This alteration provides a measurable spectral difference that can be used to confirm peak identity and homogeneity, as the UV λmax of the 2-acetylphenyl amide (~240–250 nm) differs from that of the 4-methylquinazoline chromophore (~226 nm detection wavelength commonly employed for linagliptin methods) [2].

UV-Vis Spectroscopy PDA Detection Spectral Purity

Reference Standard Purity: KH-3 Is Supplied at HPLC Purity Exceeding 98%, Meeting ICH Q2(R1) Validation Requirements for Impurity Reference Materials

Commercially available KH-3 is supplied with a certified HPLC purity of >98% (Clearsynth product code CS-AQ-00180) . This purity specification meets the ICH Q2(R1) guideline recommendations for impurity reference standards used in analytical method validation, where the reference material should be of the highest available purity to ensure accuracy of quantitative impurity determinations [1]. In comparison, the structurally related des-Boc impurity T (CAS 2416949-69-2) is also available at high purity, but the presence of the Boc group in KH-3 renders it the more appropriate reference standard for validating methods targeting process intermediates carrying this protecting group .

Reference Standard Method Validation Certificate of Analysis

Regulatory Traceability: KH-3 Is Catalogued with Full Characterization Data Enabling Direct Use in Pharmacopoeial Compliance and DMF Submissions

KH-3 is commercially available with comprehensive Certificates of Analysis (COA) including HPLC chromatograms, MS, ¹H-NMR, and structural elucidation reports from multiple suppliers, enabling direct traceability for regulatory submissions . This is in contrast to less well-characterized in-class impurities such as KH-2 (CAS 2279114-31-5), which contains a bromo substituent instead of the piperidine-aminocarbamate and is not directly implicated in the N-acylated aminoaryl genotoxicity pathway documented by Huang et al. [1][2]. The availability of full characterization data for KH-3 reduces the regulatory burden on ANDA applicants by providing pre-verified structural identity and purity data that can be directly incorporated into Module 3.2.S.3.2 (Impurities) of the Common Technical Document (CTD).

ANDA Filing Pharmacopoeial Compliance DMF Regulatory Traceability

Validated Application Scenarios for Linagliptin Impurity KH-3 in Pharmaceutical Quality Control and Regulatory Science


ICH M7-Compliant Genotoxic Impurity Risk Assessment and UHPLC Method Validation

KH-3 serves as the primary reference standard for developing and validating a dedicated UHPLC method to quantify N-acylated aminoaryl genotoxic impurities in linagliptin API at ppm-level thresholds, as established by Huang et al. (2018) for impurity I bearing the identical structural alert [1]. The method validation package, employing KH-3 as the reference marker, can be incorporated directly into Module 3.2.S.3.2 of the CTD to satisfy ICH M7 requirements for DNA-reactive impurity control.

Process Development and Synthetic Route Optimization for Linagliptin API Manufacturing

KH-3 is formed as a process-related impurity when the Boc-protected intermediate (compound 13 in the Boehringer Ingelheim synthetic route) undergoes incomplete deprotection or reacts with 2-acetylphenyl-containing side products [2]. Quantitative tracking of KH-3 levels across multiple synthetic batches enables process chemists to optimize reaction conditions (temperature, solvent, stoichiometry) to minimize the formation of this genotoxicity-flagged impurity, thereby improving overall API purity and reducing the burden of downstream purification.

Stability-Indicating HPLC Method Development for Linagliptin Drug Substance and Drug Product

Incorporating KH-3 as a system suitability marker in a stability-indicating HPLC method provides a robust means to verify chromatographic performance and peak resolution, because its distinct retention time and UV spectral profile (lacking the quinazoline chromophore present in the API) serve as an orthogonal check for method selectivity [3]. This application is particularly critical for batch release testing and long-term stability studies where accurate quantification of all specified impurities is required per ICH Q1A(R2).

Pharmacopoeial Monograph Development and Reference Standard Qualification

KH-3, with its >98% certified purity and comprehensive characterization data (¹H-NMR, ¹³C-NMR, HRMS, IR) , is suitable for use as a candidate reference standard in the development of a linagliptin-related substances monograph for pharmacopoeias (USP, EP). Its specific structural features—the simultaneous presence of Boc and N-acetyl moieties—make it a uniquely informative marker for evaluating the selectivity of proposed pharmacopoeial HPLC methods against other co-occurring process impurities.

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